Bis(trimethylsilyl)sulfur diimide
Description
The exact mass of the compound Bis(trimethylsilyl)sulfur diimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 353177. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(trimethylsilyl)sulfur diimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(trimethylsilyl)sulfur diimide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[(trimethylsilylimino-λ4-sulfanylidene)amino]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N2SSi2/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAGRRHKURYWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=S=N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319982 | |
| Record name | Bis(trimethylsilyl)sulfur diimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18156-25-7 | |
| Record name | NSC353177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(trimethylsilyl)sulfur diimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl)sulfur diimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
A Comprehensive Technical Guide to Bis(trimethylsilyl)sulfur Diimide: Physical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylsilyl)sulfur diimide, systematically named bis(trimethylsilyl)-λ⁴-sulfanediimine and often abbreviated as S(NSiMe₃)₂, is an organosulfur compound with the chemical formula C₆H₁₈N₂SSi₂. This compound serves as a key synthon in the expanding field of sulfur-nitrogen chemistry, offering a versatile platform for the synthesis of novel heterocyclic systems and materials. Its utility stems from the reactive N=S=N backbone, which is electronically analogous to sulfur dioxide, and the presence of bulky, lipophilic trimethylsilyl (TMS) groups that enhance its solubility in nonpolar organic solvents and influence its reactivity. This guide provides an in-depth exploration of the physical properties, synthesis, structural characteristics, and reactivity of S(NSiMe₃)₂, tailored for professionals in chemical research and development.
Synthesis and Molecular Structure
The primary and most widely employed synthesis of bis(trimethylsilyl)sulfur diimide involves the reaction of thionyl chloride (SOCl₂) with sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂).[1] This reaction proceeds via a salt metathesis pathway, affording the desired sulfur diimide along with sodium chloride and hexamethyldisiloxane as byproducts.
Reaction Scheme: SOCl₂ + 2 NaN(SiMe₃)₂ → S(NSiMe₃)₂ + 2 NaCl + O(SiMe₃)₂[1]
This synthesis is typically performed under inert atmospheric conditions due to the moisture sensitivity of the reactants and products. The causality behind this choice of reagents lies in the high nucleophilicity of the bis(trimethylsilyl)amide anion and the electrophilic nature of the sulfur atom in thionyl chloride. The formation of highly stable sodium chloride drives the reaction to completion.
Experimental Protocol: Synthesis of S(NSiMe₃)₂
The following protocol is a representative procedure for the laboratory-scale synthesis of bis(trimethylsilyl)sulfur diimide. All manipulations should be carried out using standard Schlenk techniques or in a glovebox under an inert atmosphere of argon or nitrogen.
Materials:
-
Thionyl chloride (SOCl₂)
-
Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂)
-
Anhydrous diethyl ether (Et₂O) or other suitable anhydrous, non-protic solvent
-
Standard Schlenk glassware, cannula, and filtration apparatus
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve sodium bis(trimethylsilyl)amide in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a stoichiometric amount of thionyl chloride to the stirred solution via a dropping funnel or syringe. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The resulting suspension, containing precipitated sodium chloride, is then filtered under inert atmosphere to remove the inorganic salts.
-
The filtrate, containing the crude product, is then subjected to vacuum distillation to remove the solvent and hexamethyldisiloxane, and to purify the bis(trimethylsilyl)sulfur diimide.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of S(NSiMe₃)₂.
Physical and Spectroscopic Properties
Bis(trimethylsilyl)sulfur diimide is a colorless liquid at room temperature.[1] Its physical properties are summarized in the table below. The lack of a precise melting point in the literature suggests that it is typically handled as a liquid, with a freezing point below 0 °C.[2]
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [1] |
| Molecular Formula | C₆H₁₈N₂SSi₂ | [1] |
| Molar Mass | 206.46 g/mol | [3] |
| Boiling Point | 59-61 °C at 12 mmHg | |
| Density | 0.877 g/mL at 25 °C | |
| Freezing Point | < 0 °C | [2] |
Spectroscopic Characterization
The structural elucidation and purity assessment of S(NSiMe₃)₂ rely heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a single, sharp resonance corresponding to the eighteen equivalent protons of the two trimethylsilyl groups. The chemical shift of this peak is influenced by the electronic environment of the silicon atoms.
-
¹³C NMR: The carbon-13 NMR spectrum will similarly display a single resonance for the six equivalent methyl carbons of the TMS groups.
-
²⁹Si NMR: The silicon-29 NMR spectrum provides direct information about the silicon environment and is a valuable tool for characterizing organosilicon compounds.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of S(NSiMe₃)₂ is characterized by strong absorptions corresponding to the stretching and bending vibrations of the Si-C and Si-N bonds, as well as the characteristic asymmetric and symmetric stretching frequencies of the N=S=N moiety.
-
Mass Spectrometry (MS): Mass spectrometric analysis can confirm the molecular weight of the compound and provide insights into its fragmentation patterns under ionization, which typically involve the loss of methyl groups and cleavage of the Si-N bonds.
Reactivity and Applications
The reactivity of bis(trimethylsilyl)sulfur diimide is dominated by the electrophilic nature of the sulfur atom and the nucleophilicity of the nitrogen atoms. The trimethylsilyl groups can also be cleaved under certain conditions.
Cycloaddition Reactions
The diimide functionality of S(NSiMe₃)₂ makes it an excellent candidate for cycloaddition reactions, particularly [2+3] and [4+2] cycloadditions, providing access to a variety of sulfur-nitrogen heterocycles. These reactions are of significant interest in synthetic and medicinal chemistry for the construction of novel molecular scaffolds.
Diagram of a Representative [3+2] Cycloaddition Reaction:
Caption: General scheme of a [3+2] cycloaddition with S(NSiMe₃)₂.
Reactions with Nucleophiles and Electrophiles
The sulfur atom in S(NSiMe₃)₂ is susceptible to nucleophilic attack, leading to the formation of various adducts and substitution products. Conversely, the nitrogen atoms can act as nucleophiles, reacting with a range of electrophiles.
Reactions with Organometallic Reagents
The reaction of S(NSiMe₃)₂ with organometallic reagents, such as Grignard or organolithium compounds, can lead to the formation of new carbon-sulfur and carbon-nitrogen bonds, offering pathways to more complex organosulfur compounds. The trimethylsilyl groups can also be susceptible to cleavage by these strong nucleophiles.
Safety and Handling
Bis(trimethylsilyl)sulfur diimide is a flammable liquid and vapor. It is also reported to cause serious eye irritation and may cause respiratory irritation.[3] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Due to its moisture sensitivity, it should be stored under an inert atmosphere.
Conclusion
Bis(trimethylsilyl)sulfur diimide is a valuable and versatile reagent in synthetic chemistry. Its well-defined physical properties, accessible synthesis, and diverse reactivity make it a cornerstone for the construction of a wide array of sulfur-nitrogen containing compounds. This guide has provided a comprehensive overview of its key characteristics, offering a foundation for its effective and safe utilization in research and development endeavors.
References
- This section would be populated with the full citations from the gathered search results, form
Sources
An In-Depth Technical Guide to the Spectroscopic Interpretation of Bis(trimethylsilyl)sulfur diimide
Abstract
Bis(trimethylsilyl)sulfur diimide, S(NSiMe₃)₂, is a pivotal reagent in inorganic and organometallic synthesis, serving as a versatile precursor for sulfur-nitrogen compounds and materials.[1] A thorough understanding of its molecular structure and electronic properties is paramount for its effective application. This technical guide provides a comprehensive analysis of the spectroscopic data of Bis(trimethylsilyl)sulfur diimide, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to offer a complete characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organosilicon and sulfur-nitrogen compounds.
Introduction: The Significance of Bis(trimethylsilyl)sulfur diimide
Bis(trimethylsilyl)sulfur diimide is a colorless to pale yellow liquid that serves as a diaza analogue of sulfur dioxide.[1][2] Its utility in chemical synthesis is primarily attributed to the reactive N=S=N backbone, which can participate in a variety of reactions, including insertions and cycloadditions, to form novel heterocyclic systems. The trimethylsilyl groups enhance its solubility in nonpolar organic solvents and offer a degree of stability, while also providing convenient spectroscopic handles for characterization.
A precise interpretation of its spectroscopic signature is not merely an academic exercise; it is fundamental to confirming the purity of the reagent, understanding its reactivity, and characterizing its derivatives. This guide delves into the nuances of the NMR, IR, and MS data, providing the theoretical underpinnings and practical insights necessary for confident spectroscopic assignment.
Molecular Structure and Isomerism
Bis(trimethylsilyl)sulfur diimide can exist in different isomeric forms due to the geometry around the sulfur-nitrogen double bonds. In the solid state, it has been shown to adopt an E/Z configuration. However, in solution, the molecule is fluxional, with rapid isomerization between E/Z and Z/E forms occurring even at low temperatures. This dynamic behavior is a key consideration in the interpretation of its NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Bis(trimethylsilyl)sulfur diimide in solution. The molecule's symmetry and the presence of NMR-active nuclei (¹H, ¹³C, and ²⁹Si) provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Bis(trimethylsilyl)sulfur diimide is characterized by its simplicity, which is a direct consequence of the molecular symmetry.
-
Interpretation: In a deuterated solvent such as CDCl₃, the spectrum exhibits a single sharp singlet.[3] This is because all 18 protons of the two trimethylsilyl groups are chemically equivalent due to free rotation around the Si-C and N-Si bonds, as well as the rapid isomerization in solution. The chemical shift of this singlet is typically observed in the upfield region, characteristic of protons on silicon.
¹³C NMR Spectroscopy
Similar to the proton spectrum, the proton-decoupled ¹³C NMR spectrum of Bis(trimethylsilyl)sulfur diimide displays a single resonance.
-
Interpretation: This single peak corresponds to the six equivalent methyl carbons of the two trimethylsilyl groups.[3] The chemical shift is found in the typical range for methyl groups attached to a silicon atom. The absence of other signals confirms the high symmetry of the molecule on the NMR timescale.
²⁹Si NMR Spectroscopy
²⁹Si NMR provides direct insight into the electronic environment of the silicon atoms.
-
Interpretation: The ²⁹Si NMR spectrum shows a single resonance, confirming the equivalence of the two silicon atoms in the molecule. The chemical shift value is sensitive to the substituents on the silicon atom and the overall electronic structure of the N=S=N backbone.
Table 1: Summary of NMR Spectroscopic Data for Bis(trimethylsilyl)sulfur diimide
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H | ~0.2 | Singlet | Si(CH ₃)₃ |
| ¹³C | ~1.5 | Singlet | Si(C H₃)₃ |
| ²⁹Si | Not specified in search results | - | Si (CH₃)₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Data Acquisition
Given the moisture sensitivity of Bis(trimethylsilyl)sulfur diimide, proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Preparation: Use a high-purity deuterated solvent (e.g., CDCl₃, C₆D₆) that has been thoroughly dried over molecular sieves.
-
Sample Handling: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
NMR Tube Preparation: The NMR tube should be oven-dried and cooled under vacuum or an inert atmosphere before use.
-
Sample Preparation: In the inert atmosphere, dissolve a few milligrams of Bis(trimethylsilyl)sulfur diimide in approximately 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For ¹³C and ²⁹Si NMR, a greater number of scans will be necessary due to the lower natural abundance of these isotopes.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides valuable information about the functional groups and bonding within the Bis(trimethylsilyl)sulfur diimide molecule. The key vibrational modes are associated with the trimethylsilyl groups and the central N=S=N fragment.
-
Interpretation:
-
Si-C Vibrations: Strong absorptions are expected for the symmetric and asymmetric stretching and bending modes of the methyl groups on the silicon atoms.
-
N=S=N Vibrations: The characteristic asymmetric and symmetric stretching vibrations of the sulfur diimide moiety are crucial for confirming the integrity of the N=S=N backbone. These are typically observed in the region of 1100-1300 cm⁻¹.
-
Si-N Vibrations: The Si-N stretching frequency is also a key diagnostic peak.
-
Table 2: Key IR Absorption Bands for Bis(trimethylsilyl)sulfur diimide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium-Strong | C-H asymmetric stretching in CH₃ |
| ~2900 | Medium | C-H symmetric stretching in CH₃ |
| ~1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |
| ~1180 | Strong | N=S=N asymmetric stretching |
| ~840 | Strong | Si-C stretching and CH₃ rocking |
| ~760 | Medium | Si-C stretching and CH₃ rocking |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of liquid samples like Bis(trimethylsilyl)sulfur diimide.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.
-
Sample Application: Under an inert atmosphere if the sample is highly sensitive, apply a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal, and acquire the spectrum.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and structural features. For Bis(trimethylsilyl)sulfur diimide, electron ionization (EI) is a common method.
-
Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.46 g/mol ).[3] The fragmentation pattern is typically dominated by cleavages related to the stable trimethylsilyl group.
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from one of the trimethylsilyl groups is a very common fragmentation pathway for silylated compounds, resulting in a prominent peak at m/z 191.
-
[Si(CH₃)₃]⁺: The trimethylsilyl cation at m/z 73 is often the base peak in the spectrum of TMS-containing compounds due to its high stability.
-
Further Fragmentation: Other fragments may arise from the cleavage of the Si-N bond and subsequent rearrangements of the sulfur-nitrogen core.
-
Diagram 1: Proposed Fragmentation Pathway of Bis(trimethylsilyl)sulfur diimide in EI-MS
Caption: Proposed electron ionization fragmentation pathway.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like Bis(trimethylsilyl)sulfur diimide.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ensure good separation and peak shape.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak corresponding to Bis(trimethylsilyl)sulfur diimide.
Conclusion
The spectroscopic characterization of Bis(trimethylsilyl)sulfur diimide by NMR, IR, and MS provides a comprehensive and self-validating picture of its molecular structure and properties. The simplicity of the NMR spectra reflects the high degree of symmetry and fluxionality of the molecule in solution. The IR spectrum confirms the presence of the key functional groups, particularly the N=S=N backbone. Mass spectrometry corroborates the molecular weight and reveals characteristic fragmentation patterns dominated by the stable trimethylsilyl moieties. Together, these techniques offer a robust analytical toolkit for researchers working with this important synthetic reagent.
References
-
Wikipedia. Bis(trimethylsilyl)sulfur diimide. [Link]
-
PubChem. Bis(trimethylsilyl)sulfur diimide. [Link]
-
Herberhold, M., Gerstmann, S., Wrackmeyer, B., & Borrmann, H. (1994). Solid-state structure of sulfur bis(trimethylsilylimide), S(NSiMe3)2, and multinuclear magnetic resonance studies of some sulfur bis(silylimides) in solution. Journal of the Chemical Society, Dalton Transactions, (4), 633-636. [Link]
-
Grokipedia. Bis(trimethylsilyl)sulfur diimide. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of Bis(trimethylsilyl)sulfur diimide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Bis(trimethylsilyl)sulfur diimide, S(NSiMe₃)₂, is a pivotal reagent in contemporary chemical synthesis, particularly in the construction of sulfur-nitrogen frameworks.[1] Its utility is intrinsically linked to its thermodynamic stability and decomposition profile. This technical guide provides a comprehensive overview of the thermal behavior of Bis(trimethylsilyl)sulfur diimide, consolidating available data with field-proven insights to inform its safe and effective application in research and development. This document delves into the synthesis, characterization, and thermal decomposition of the title compound, offering a robust framework for its handling and application.
Introduction to Bis(trimethylsilyl)sulfur diimide
Bis(trimethylsilyl)sulfur diimide, with the chemical formula C₆H₁₈N₂SSi₂ and a molar mass of 206.46 g/mol , is an organosulfur compound that serves as a diaza analogue of sulfur dioxide.[1][2] This colorless to pale yellow liquid is a versatile synthon, primarily utilized as a source for the "=S=N-" moiety in the synthesis of a variety of nitrogen-containing compounds and sulfur nitrides.[1][3] Its trimethylsilyl groups confer solubility in common organic solvents and modulate its reactivity.[3] A thorough understanding of its thermal stability is paramount for its storage, handling, and application in reactions that may require elevated temperatures.
Synthesis and Characterization
A reliable understanding of a compound's stability begins with its synthesis and purification, as impurities can significantly influence decomposition.
Synthesis Pathway
The most common and established method for the preparation of Bis(trimethylsilyl)sulfur diimide involves the reaction of thionyl chloride (SOCl₂) with sodium bis(trimethylsilyl)amide (NaHMDS).[1][4] This reaction proceeds via the elimination of sodium chloride and the formation of the desired sulfur diimide.
Reaction: SOCl₂ + 2 NaN(SiMe₃)₂ → S(NSiMe₃)₂ + 2 NaCl + O(SiMe₃)₂[4]
The causality behind this choice of reagents lies in the high nucleophilicity of the bis(trimethylsilyl)amide anion and the electrophilicity of the sulfur atom in thionyl chloride. The trimethylsilyl groups are sterically bulky, which helps to stabilize the resulting sulfur diimide monomer.
Experimental Protocol: Synthesis of Bis(trimethylsilyl)sulfur diimide
The following protocol is a self-validating system, designed to ensure the synthesis of high-purity Bis(trimethylsilyl)sulfur diimide.
Materials:
-
Thionyl chloride (SOCl₂)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is dried under vacuum and flushed with an inert gas.
-
Reagent Preparation: A solution of sodium bis(trimethylsilyl)amide in anhydrous diethyl ether or THF is prepared in the flask and cooled to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: A solution of thionyl chloride in the same anhydrous solvent is added dropwise to the stirred solution of NaHMDS over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours to ensure complete reaction.
-
Workup: The resulting suspension, containing precipitated sodium chloride, is filtered under an inert atmosphere. The solvent is removed from the filtrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield Bis(trimethylsilyl)sulfur diimide as a colorless liquid.
Caption: Experimental workflow for the synthesis of Bis(trimethylsilyl)sulfur diimide.
Characterization
The identity and purity of the synthesized Bis(trimethylsilyl)sulfur diimide should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Appearance | Colorless liquid | [4] |
| Molar Mass | 206.46 g/mol | |
| Density | 0.877 g/mL at 25 °C | [4] |
| Boiling Point | 59-61 °C at 12 mmHg | [4] |
| Refractive Index | n20/D 1.454 |
Spectroscopic Data:
-
¹H NMR: A single peak corresponding to the protons of the trimethylsilyl groups is expected.[2]
-
¹³C NMR: A single peak for the methyl carbons of the trimethylsilyl groups is expected.[2]
-
²⁹Si NMR: A single resonance confirming the silicon environment.[2]
-
IR Spectroscopy: Characteristic bands for Si-CH₃ and N=S=N stretching vibrations should be present.[2]
-
Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the trimethylsilyl groups.[2]
Thermodynamic Stability and Decomposition
While Bis(trimethylsilyl)sulfur diimide is considered stable under ambient conditions when stored in a sealed container under an inert atmosphere, it is susceptible to decomposition under certain conditions.[3]
Thermal Decomposition Temperature
Factors Influencing Stability
-
Temperature: As noted, temperatures above 80 °C can initiate decomposition.
-
Moisture: The compound is sensitive to moisture and reacts slowly with water. This hydrolysis can lead to the breakdown of the Si-N bonds.
-
Air: While described as air-stable, prolonged exposure to air, especially moist air, should be avoided to prevent hydrolysis and potential oxidation.[1]
-
Acids and Oxidizing Agents: Contact with acids and strong oxidizing agents should be avoided as they can promote decomposition.
Postulated Decomposition Pathway
In the absence of detailed experimental studies on the thermolysis of Bis(trimethylsilyl)sulfur diimide, a plausible decomposition pathway can be postulated based on the known chemistry of related organosilicon and sulfur-nitrogen compounds. The Si-N bond is typically the most labile in such structures. Thermal decomposition is likely to proceed via radical or rearrangement mechanisms.
Caption: Postulated decomposition pathways for Bis(trimethylsilyl)sulfur diimide.
Potential decomposition products could include various sulfur-nitrogen compounds (such as tetrasulfur tetranitride, S₄N₄), siloxanes (from the reaction of trimethylsilyl fragments with oxygen or water), and other smaller volatile fragments. The exact product distribution would depend on the specific decomposition conditions (e.g., temperature, atmosphere).
Experimental Investigation of Thermal Stability
To definitively determine the thermodynamic stability and decomposition products of Bis(trimethylsilyl)sulfur diimide, a systematic study employing the following techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This analysis would provide the precise onset temperature of decomposition and the percentage of mass loss, indicating the volatility of the decomposition products.
Experimental Protocol: TGA Analysis
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of purified Bis(trimethylsilyl)sulfur diimide is placed in an inert crucible (e.g., alumina).
-
Atmosphere: The analysis should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Program: A linear heating ramp, for example, from room temperature to 300 °C at a rate of 10 °C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of maximum mass loss rate.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can detect endothermic or exothermic events associated with phase transitions and decomposition.
Experimental Protocol: DSC Analysis
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is typically performed under a nitrogen purge.
-
Temperature Program: A similar temperature program to the TGA analysis can be used (e.g., heating from room temperature to 200 °C at 10 °C/min).
-
Data Analysis: The DSC thermogram is analyzed for endothermic or exothermic peaks that would indicate decomposition events.
Analysis of Decomposition Products
To identify the products of thermal decomposition, the effluent gas from the TGA can be coupled to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR). Alternatively, preparative pyrolysis followed by gas chromatography-mass spectrometry (Py-GC-MS) of the collected volatile products can be performed.
Safety and Handling
Given its reactivity and thermal sensitivity, proper handling of Bis(trimethylsilyl)sulfur diimide is crucial.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.
-
Handling: Handle under an inert atmosphere (glovebox or Schlenk line) to prevent contact with moisture and air.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Incompatibilities: Avoid contact with water, acids, and strong oxidizing agents.
Conclusion
Bis(trimethylsilyl)sulfur diimide is a valuable reagent with a defined, albeit sensitive, thermal stability profile. While it is stable under ambient, anhydrous conditions, its decomposition above 80 °C necessitates careful temperature control in its applications. The lack of detailed, publicly available thermal analysis data highlights an area for future research. A comprehensive study employing TGA, DSC, and analysis of decomposition products would provide a more complete understanding of its thermodynamic properties and decomposition mechanisms. The protocols and information presented in this guide offer a solid foundation for the safe and effective use of this important synthetic tool.
References
-
Bis(trimethylsilyl)sulfur diimide | C6H18N2SSi2 | CID 336932. PubChem. [Link]
-
Bis(trimethylsilyl)sulfur diimide. Wikipedia. [Link]
-
-
1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Organic Syntheses Procedure. [Link]
-
-
N,N-Bis(trimethylsilyl)sulfur diimide. ChemBK. [Link]
-
Bis(trimethylsilyl)sulfur diimide | C6H18N2SSi2 | CID 336932. PubChem. [Link]
Sources
Methodological & Application
Applications of Bis(trimethylsilyl)sulfur Diimide in Polymer and Materials Science: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of bis(trimethylsilyl)sulfur diimide (BTMSSDI) in the field of polymer and materials science. As a versatile synthon in sulfur-nitrogen chemistry, BTMSSDI offers a unique platform for the synthesis of novel polymers and materials with tailored properties. This document will delve into the fundamental reactivity of BTMSSDI, detailed protocols for polymer synthesis, and the characterization of the resulting materials, offering field-proven insights for researchers and professionals.
Introduction to Bis(trimethylsilyl)sulfur Diimide (BTMSSDI)
Bis(trimethylsilyl)sulfur diimide is an organosulfur compound with the chemical formula S(NSi(CH₃)₃)₂.[1] It is a colorless liquid that serves as a diaza analogue of sulfur dioxide.[1] The presence of the reactive N=S=N backbone and the labile trimethylsilyl groups makes it a highly valuable reagent for introducing sulfur and nitrogen into various molecular frameworks.
Physicochemical Properties
A summary of the key physical and chemical properties of BTMSSDI is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₈N₂SSi₂ | [2] |
| Molar Mass | 206.46 g/mol | [2] |
| Appearance | Colorless liquid | [3][4] |
| Density | 0.877 g/mL at 25 °C | |
| Boiling Point | 59-61 °C at 12 mmHg | |
| Refractive Index | n20/D 1.454 |
Synthesis of BTMSSDI
BTMSSDI is typically prepared through the reaction of thionyl chloride (SOCl₂) with sodium bis(trimethylsilyl)amide (NaHMDS).[3][4] This reaction proceeds with the elimination of sodium chloride and bis(trimethylsilyl)ether.
Reaction Scheme: SOCl₂ + 2 NaN(SiMe₃)₂ → S(NSiMe₃)₂ + 2 NaCl + O(SiMe₃)₂[3]
This synthesis is a well-established procedure, providing a reliable route to high-purity BTMSSDI for subsequent applications.
Core Reactivity and Mechanistic Principles
The utility of BTMSSDI in polymer synthesis stems from the reactivity of the S-N bond and the facile cleavage of the Si-N bond. The trimethylsilyl groups act as leaving groups in reactions with electrophiles, allowing for the formation of new bonds to the nitrogen atoms of the sulfur diimide core. This reactivity enables BTMSSDI to participate in various polymerization reactions, primarily through polycondensation.
The general mechanism involves the reaction of BTMSSDI with a difunctional electrophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic center, leading to the displacement of the trimethylsilyl group, typically as a volatile and unreactive trimethylsilyl halide or other silylated species. This process, repeated with a difunctional electrophile, leads to the formation of a polymer chain.
Applications in Polymer Synthesis
Synthesis of Poly(sulfur diimide)s via Polycondensation
A primary application of BTMSSDI is in the synthesis of poly(sulfur diimide)s, which are polymers containing the -N=S=N- repeating unit in the backbone. These polymers are of interest for their unique electronic and optical properties.
This protocol describes a general procedure for the polycondensation of BTMSSDI with a diacyl chloride, such as terephthaloyl chloride.
Materials:
-
Bis(trimethylsilyl)sulfur diimide (BTMSSDI)
-
Terephthaloyl chloride
-
Anhydrous toluene
-
Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve terephthaloyl chloride (1.0 eq) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Slowly add a solution of BTMSSDI (1.0 eq) in anhydrous toluene to the terephthaloyl chloride solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Monitor the reaction progress by observing the formation of a precipitate.
-
After cooling to room temperature, collect the polymer precipitate by filtration.
-
Wash the polymer with anhydrous toluene and then with a suitable solvent like hexane to remove unreacted monomers and oligomers.
-
Dry the polymer under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Inert Atmosphere: BTMSSDI and the growing polymer chain are sensitive to moisture. The use of a Schlenk line and anhydrous solvents is crucial to prevent hydrolysis and premature termination of the polymerization.
-
Slow Addition: Slow addition of the BTMSSDI solution helps to control the reaction exotherm and promotes the formation of higher molecular weight polymer by maintaining a stoichiometric balance.
-
Reflux Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction and helps to drive the reaction to completion by removing the volatile byproduct, trimethylsilyl chloride.
Synthesis of Poly(thiourea)s
BTMSSDI can also be utilized in the synthesis of poly(thiourea)s through its reaction with diisocyanates. This reaction offers an alternative route to these important functional polymers.
This protocol outlines the synthesis of a poly(thiourea) from BTMSSDI and a diisocyanate, for example, 1,4-phenylene diisocyanate.
Materials:
-
Bis(trimethylsilyl)sulfur diimide (BTMSSDI)
-
1,4-Phenylene diisocyanate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
In a glovebox or under a dry, inert atmosphere, dissolve 1,4-phenylene diisocyanate (1.0 eq) in anhydrous DMF in a Schlenk flask.
-
Add BTMSSDI (1.0 eq) to the diisocyanate solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 48 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Diisocyanates are highly reactive towards water, which would lead to the formation of ureas and disrupt the polymerization. Therefore, stringent anhydrous conditions are essential.
-
Room Temperature Reaction: The reaction between BTMSSDI and isocyanates is typically facile and can proceed at room temperature, avoiding potential side reactions that might occur at elevated temperatures.
-
Choice of Solvent: DMF is a polar aprotic solvent that is effective at dissolving both the monomers and the resulting polymer, allowing the reaction to proceed in a homogeneous phase to achieve higher molecular weights.
Precursor to Sulfur-Nitrogen Heterocycles for Advanced Materials
BTMSSDI is a key starting material for the synthesis of a wide variety of sulfur-nitrogen heterocycles.[5] These heterocyclic compounds can then be used as advanced monomers for the synthesis of polymers with unique architectures and properties, or as building blocks for functional materials.
The reaction of BTMSSDI with various electrophiles, such as sulfur chlorides, can lead to the formation of rings and cages with alternating sulfur and nitrogen atoms.[5] These structures are of interest for their potential applications in electronics and as molecular conductors.[6]
Modification of Existing Polymers
Characterization of BTMSSDI-Derived Polymers
A suite of analytical techniques is essential for the comprehensive characterization of polymers synthesized using BTMSSDI.
| Analytical Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of characteristic functional groups, such as the N=S=N stretching vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Elucidation of the polymer structure, confirmation of monomer incorporation, and analysis of end-groups. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution (polydispersity). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability and decomposition profile of the polymer. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm). |
Safety and Handling
BTMSSDI is a flammable liquid and can cause serious eye irritation and respiratory irritation.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. BTMSSDI is also moisture-sensitive and should be stored under an inert atmosphere.
Conclusion
Bis(trimethylsilyl)sulfur diimide is a versatile and reactive building block for the synthesis of novel sulfur-nitrogen containing polymers and materials. Its ability to undergo polycondensation with a variety of difunctional electrophiles opens avenues for the creation of polymers with unique backbones and potentially valuable thermal, electronic, and optical properties. Furthermore, its role as a precursor to sulfur-nitrogen heterocycles provides access to a rich variety of monomers for advanced material design. As research in this area continues, BTMSSDI is poised to become an increasingly important tool in the arsenal of polymer and materials scientists.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(trimethylsilyl)sulfur diimide | C6H18N2SSi2 | CID 336932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(trimethylsilyl)sulfur diimide - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Bis(trimethylsilyl)sulfur Diimide (S(NSiMe3)2)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(trimethylsilyl)sulfur diimide, S(NSiMe3)2. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent in the synthesis of sulfur-nitrogen heterocycles. Our goal is to empower you with the knowledge to optimize your catalyst and solvent conditions, leading to successful and reproducible experimental outcomes.
Introduction to S(NSiMe3)2 in Heterocyclic Synthesis
Bis(trimethylsilyl)sulfur diimide is a valuable reagent in organic synthesis, particularly for the construction of various sulfur-nitrogen containing heterocyclic systems.[1][2] These heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[3][4] S(NSiMe3)2 typically participates in cycloaddition reactions, acting as a synthetic equivalent of the unstable parent sulfur diimide (S(NH)2). The bulky trimethylsilyl (TMS) groups enhance its stability and solubility in common organic solvents, making it a practical reagent for laboratory use.[1]
This guide will focus on optimizing the conditions for these cycloaddition reactions to help you overcome common challenges and achieve your desired synthetic targets.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with S(NSiMe3)2.
Q1: What are the most common types of reactions where S(NSiMe3)2 is used as a reactant?
A1: S(NSiMe3)2 is primarily used in cycloaddition reactions to form sulfur-nitrogen heterocycles. The most common examples include:
-
[4+2] Cycloadditions (Diels-Alder type reactions): With 1,3-dienes to form six-membered dihydrothiadiazines.
-
[3+2] Cycloadditions: With various dipolarophiles to generate five-membered heterocycles.[5]
-
[2+2] Cycloadditions: With activated alkenes or alkynes.
Q2: Why is my reaction with S(NSiMe3)2 sluggish or not proceeding to completion?
A2: Several factors can contribute to low reactivity. The primary culprits are often:
-
Purity of S(NSiMe3)2: Impurities can inhibit the reaction. It is advisable to use freshly distilled or high-purity S(NSiMe3)2.
-
Lack of an appropriate catalyst: Many reactions involving S(NSiMe3)2 require a catalyst to activate either the sulfur diimide or the reaction partner.
-
Suboptimal solvent choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate.
-
Steric hindrance: Highly substituted reaction partners may react slowly or not at all due to steric clash.
Q3: What are the key safety precautions when handling S(NSiMe3)2?
A3: S(NSiMe3)2 is a flammable liquid and can cause serious eye irritation.[1] It is also moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][6][7]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems encountered during reactions with S(NSiMe3)2, their potential causes, and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low or No Product Formation | 1. Inactive Catalyst: The chosen catalyst may not be suitable for the specific transformation, or it may have degraded. 2. Inappropriate Solvent: The solvent may not be optimal for solubilizing reactants or stabilizing the transition state. Non-polar, non-coordinating solvents are often preferred.[8] 3. Low Reaction Temperature: The reaction may require thermal activation. 4. Decomposition of S(NSiMe3)2: The reagent is sensitive to moisture and can decompose. | 1. Catalyst Screening: Systematically screen different Lewis acids (e.g., AlCl3, TiCl4, ZnCl2) or fluoride sources (e.g., CsF, TBAF). 2. Solvent Screening: Test a range of anhydrous solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile). 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 4. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use freshly distilled solvents. |
| Formation of Multiple Products/Side Reactions | 1. Competing Reaction Pathways: The reactants may undergo alternative cycloaddition modes or other side reactions. 2. Isomerization of Reactants or Products: The reaction conditions may promote isomerization. 3. Decomposition of the Product: The desired heterocyclic product may be unstable under the reaction conditions. | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity. 2. Choice of Catalyst: A milder Lewis acid or a specific fluoride source might favor the desired pathway. 3. Reaction Time Optimization: Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal time to quench the reaction before significant side product formation or product decomposition occurs. |
| Difficulty in Product Purification | 1. Formation of Silylated Byproducts: The trimethylsilyl groups can be transferred to other molecules, leading to a complex mixture. 2. Hydrolysis of Silyl Groups: During workup, the TMS groups can be hydrolyzed, leading to different products. 3. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. | 1. Careful Workup: A non-aqueous workup might be necessary to avoid hydrolysis. Quenching the reaction with a non-protic reagent can be beneficial. 2. Desilylation Step: A deliberate desilylation step using a fluoride source (e.g., TBAF) or acid can sometimes simplify the product mixture and facilitate purification. 3. Alternative Purification Techniques: Consider techniques like crystallization, sublimation, or specialized chromatography columns. |
Optimizing Catalyst and Solvent Conditions: A Deeper Dive
The choice of catalyst and solvent is paramount for the success of reactions involving S(NSiMe3)2. Here, we explore the mechanistic roles of common catalysts and provide guidance on solvent selection.
The Role of Catalysts
1. Lewis Acids:
Lewis acids are frequently employed to activate the dienophile or dipolarophile in cycloaddition reactions with S(NSiMe3)2. By coordinating to a heteroatom (e.g., oxygen or nitrogen) on the reaction partner, the Lewis acid lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby accelerating the reaction.
-
Mechanism of Lewis Acid Catalysis:
Caption: Lewis acid activation of a dienophile for reaction with S(NSiMe3)2.
-
Practical Considerations:
-
Common Lewis acids include AlCl3, TiCl4, ZnCl2, and BF3·OEt2.
-
The strength of the Lewis acid should be matched to the reactivity of the substrates. Stronger Lewis acids can sometimes lead to side reactions or product decomposition.
-
Stoichiometric or catalytic amounts of the Lewis acid can be used, depending on the specific reaction.
-
2. Fluoride Ion Catalysis:
Fluoride ions, typically from sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), can also catalyze reactions of S(NSiMe3)2. The exact mechanism can vary, but a key role of the fluoride ion is to interact with the silicon atoms of the TMS groups. This interaction can activate the S(NSiMe3)2 molecule, making it more susceptible to nucleophilic attack or cycloaddition.
-
Proposed Mechanism of Fluoride Activation:
Caption: Fluoride ion activation of S(NSiMe3)2.
-
Practical Considerations:
-
Fluoride catalysis is often milder than Lewis acid catalysis.
-
The choice of fluoride source and solvent is critical. CsF is often used in less polar solvents, while TBAF is soluble in a wider range of organic solvents.
-
Care must be taken with TBAF as it is often supplied as a solution in THF and can be a source of water, which can decompose S(NSiMe3)2.
-
Solvent Selection
The choice of solvent can dramatically influence the outcome of a reaction with S(NSiMe3)2.
| Solvent Type | Examples | Characteristics | When to Use |
| Non-polar, Aprotic | Hexane, Toluene, Benzene | Low dielectric constant, do not coordinate strongly to Lewis acids. | Often the first choice for Lewis acid-catalyzed reactions to maximize catalyst activity.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Higher polarity than hydrocarbons, good at dissolving a wide range of reactants. | A good general-purpose solvent for many reactions. Ensure it is rigorously dried. |
| Ethereal | Tetrahydrofuran (THF), Diethyl ether | Coordinating solvents that can compete with the substrate for binding to Lewis acids. | Can sometimes be beneficial in solubilizing reactants or moderating the reactivity of a strong Lewis acid. May be required for certain organometallic reagents. |
| Polar, Aprotic | Acetonitrile, Dimethylformamide (DMF) | High dielectric constant, can coordinate to catalysts. | Generally used with caution as they can strongly coordinate to Lewis acids, potentially deactivating them. May be necessary for reactions involving polar substrates. |
Experimental Protocols
Below are generalized, step-by-step protocols for common reactions involving S(NSiMe3)2. These should be adapted based on the specific substrates and catalysts being used.
Protocol 1: Lewis Acid-Catalyzed [4+2] Cycloaddition
Caption: Workflow for a Lewis acid-catalyzed [4+2] cycloaddition.
Protocol 2: Fluoride-Catalyzed Reaction
Caption: Workflow for a fluoride-catalyzed reaction.
Conclusion
Optimizing reactions involving S(NSiMe3)2 requires a systematic approach to catalyst and solvent selection, coupled with careful attention to experimental technique, particularly the exclusion of moisture. By understanding the underlying principles of catalysis and the potential pitfalls, researchers can effectively troubleshoot their experiments and successfully synthesize novel sulfur-nitrogen heterocycles. This guide provides a starting point for this optimization process, and we encourage you to consult the primary literature for more specific examples relevant to your research.
References
- Demirbas, A., Sahin, D., Demirbas, N., & Karaoglu, S. A. (2009). Synthesis of some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(7), 2896-903.
- Fisher Scientific. (2009). Bis(trimethylsilyl)
- Gelest, Inc. (2016). BIS(TRIMETHYLSILYL)SULFUR DIIMIDE, 95%.
- Hejnosz, S. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines.
- MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions.
- MDPI. (2020). Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective.
- MDPI. (2021).
- MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles.
- MDPI. (2023). Bimetallic (or Multimetallic) Synthesis of N-Heterocycles.
- MDPI. (2024). Catalytic Cyclocodimerization of Silicon-Containing 1,2-Dienes with 1,3,5-Cycloheptatriene in the Synthesis of Biologically Active Bicyclo[4.2.1]Nona-2,4-Dienes.
- National Institutes of Health. (2021). Asymmetric [4+2] cycloadditions employing 1,3-dienes derived from (R)-4-t-butyldimethyl-silyloxy-2-cyclohexen-1-one.
- National Institutes of Health. (2020).
- National Institutes of Health. (2023).
- National Institutes of Health. (2024). Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2.
- Nature Communications. (2020).
- ResearchGate. (n.d.). Trivalent Rare-Earth-Metal Bis(trimethylsilyl)
- ResearchGate. (n.d.). Synthesis and Structural Characterization of Several Ytterbium Bis(trimethylsilyl)amides Including Base‐free [Yb{N(SiMe3)2}2(μ‐Cl)]2 — A Coordinatively Unsaturated Complex with Additional Agostic Yb···(H3C—Si) Interactions.
- ResearchGate. (n.d.). Studies on Three-Coordinate [Co{N(SiMe 3 ) 2 } 2 L] Complexes, L = N-Heterocyclic Carbene.
- ResearchGate. (n.d.). The bis metallacyclic anion [U(N{SiMe3}2)(CH 2SiMe2N{SiMe3})2]-.
- ResearchGate. (n.d.). Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2.
- ResearchGate. (n.d.). (PDF) Synthesis and Biochemical Studies of Novel Thiadiazoles.
- ResearchGate. (2024). Catalytic Cyclocodimerization of Silicon-Containing 1,2-Dienes with 1,3,5-Cycloheptatriene in the Synthesis of Biologically Active Bicyclo[4.2.1]Nona-2,4-Dienes.
- RSC Publishing. (n.d.). The reaction between bis(trimethylsilyl)
- Sigma-Aldrich. (2025).
- Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. Research Collection.
- Wikipedia. (n.d.).
Sources
- 1. gelest.com [gelest.com]
- 2. Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Scale-Up Syntheses with Bis(trimethylsilyl)sulfur diimide
Welcome to the technical support center for Bis(trimethylsilyl)sulfur diimide, S(NSiMe₃)₂. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their small-scale syntheses using this versatile reagent to larger, process-scale operations. As a powerful tool for constructing sulfur-nitrogen frameworks and other nitrogen-containing heterocycles, its behavior at scale presents unique challenges that demand careful consideration.[1][2][3] This document provides in-depth, field-proven insights into troubleshooting common issues, ensuring safety, and optimizing your scale-up reactions for success.
Core Concepts & Safety at Scale
Bis(trimethylsilyl)sulfur diimide is a colorless to pale yellow, flammable liquid that serves as a vital synthon in chalcogen-nitrogen chemistry.[1][2][3] Its utility stems from its ability to act as a source of the "N=S=N" moiety.[1] However, its reactivity also necessitates stringent safety protocols, especially during scale-up.
1.1. Critical Safety Parameters
When moving from benchtop to pilot scale, the physical and chemical properties of Bis(trimethylsilyl)sulfur diimide dictate a heightened level of operational control. It is a flammable liquid and vapor with a flash point of 45 °C (113 °F).[4][5]
| Parameter | Hazard at Scale | Mitigation Strategy |
| Moisture/Water | Rapid, potentially exothermic decomposition.[1] | Ensure all glassware, solvents, and reagents are scrupulously dried. Conduct reactions under a strictly inert atmosphere (Nitrogen or Argon). |
| Heat/Ignition Sources | Flammable liquid/vapor mixture can form.[4][5][6] Degrades at temperatures above 80°C.[6] | Use intrinsically safe and explosion-proof electrical equipment.[6] Ground and bond all containers and transfer lines to prevent static discharge.[6] Maintain strict temperature control and avoid localized heating. |
| Incompatible Materials | Reacts vigorously with acids, alcohols, oxidizing agents, and peroxides.[6] | Isolate the reaction from incompatible materials. Plan quenching and work-up procedures carefully to avoid uncontrolled reactions. |
| Air | While described as air-stable, prolonged exposure can lead to degradation, especially in the presence of moisture.[2] | Handle exclusively under an inert atmosphere. |
1.2. Personal Protective Equipment (PPE) for Large-Scale Operations
Standard laboratory PPE must be augmented for handling larger quantities.
-
Eye/Face Protection: Chemical goggles and a face shield are mandatory.[4]
-
Hand Protection: Use heavy-duty neoprene or nitrile rubber gloves.[6]
-
Body Protection: Wear suitable flame-retardant protective clothing.
-
Respiratory Protection: In areas with potential vapor accumulation, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[6]
Troubleshooting Guide for Scale-Up Reactions
This section addresses common problems encountered when scaling syntheses involving Bis(trimethylsilyl)sulfur diimide.
Q1: My reaction yield has dropped significantly upon scale-up, or the reaction has stalled. What are the likely causes?
This is a frequent issue often traced back to heat and mass transfer limitations or insufficient control over the reaction environment.
-
Causality: At larger scales, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions or decomposition of the reagent, which degrades above 80°C.[6] Furthermore, maintaining a truly inert atmosphere in a large reactor is more challenging; small leaks can introduce enough moisture or oxygen to quench the reaction.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure the reactor has been properly purged and a positive pressure of inert gas is maintained throughout the reaction.
-
Improve Agitation: Switch to a more powerful overhead stirrer or adjust the impeller design to ensure thorough mixing of the entire reaction volume. Baffles within the reactor can also improve mixing.
-
Controlled Reagent Addition: Instead of adding the reagent all at once, use a syringe pump or an addition funnel for slow, controlled addition. This helps manage any exotherms and maintains a steady concentration of the active reagent.
-
Re-evaluate Solvent Purity: Trace amounts of water in a large volume of solvent can be sufficient to consume a significant portion of the reagent. Always use freshly dried, anhydrous solvents for scale-up work.
-
Q2: I am observing the formation of hexamethyldisiloxane (Hexamethyldisiloxane) and other unexpected by-products. Why is this happening and how can I prevent it?
The presence of Hexamethyldisiloxane is a tell-tale sign of moisture contamination. The formation of other artifacts can be due to side reactions with certain functional groups in your starting materials.[6]
-
Causality: Bis(trimethylsilyl)sulfur diimide reacts with water to produce Hexamethyldisiloxane and other sulfur-nitrogen species. This not only consumes the reagent but can also complicate purification. Other by-products, often referred to as silylation artifacts, can arise from reactions with functionalities like aldehydes or ketones, especially under thermal stress.[7][8]
-
Troubleshooting Workflow:
Caption: Troubleshooting by-product formation.
Q3: The reaction work-up is highly exothermic and difficult to control at scale. How can I perform a safe quench?
Uncontrolled quenching is a major safety hazard. The high reactivity of any remaining Bis(trimethylsilyl)sulfur diimide with protic solvents (like water or alcohols) can lead to a dangerous thermal runaway.
-
Causality: The quench reaction is often fast and exothermic. On a large scale, the heat generated cannot dissipate quickly, leading to a rapid temperature and pressure increase.
-
Safe Quenching Protocol:
-
Cool the Reactor: Before quenching, cool the reaction mixture significantly (e.g., to 0 °C or below).
-
Use a Reverse Quench: Transfer the reaction mixture slowly to a separate, well-stirred vessel containing the cooled quench solution (e.g., a buffered aqueous solution or an alcohol/THF mixture). Do NOT add the quench solution directly to the main reactor.
-
Choose an Appropriate Quench Agent: While water is effective, a solution of isopropanol in THF or toluene can provide a more controlled quench.
-
Monitor Temperature: Monitor the temperature of the quench vessel continuously and adjust the addition rate to keep it within a safe range.
-
Frequently Asked Questions (FAQs)
-
What is the typical purity of commercial Bis(trimethylsilyl)sulfur diimide and does it matter for scale-up?
-
It is typically available in 95% purity.[4] For sensitive, large-scale reactions, higher purity may be necessary to avoid introducing unknown side reactions. It is advisable to analyze the reagent by GC/MS or NMR before use to identify any significant impurities.
-
-
How should I store bulk quantities of this reagent?
-
What is the best way to purify the final product from trimethylsilyl by-products?
-
The primary non-volatile by-product is often acetamide (if a related silylating agent was used) or urea-like compounds, while volatile by-products include Hexamethyldisiloxane.[6][9]
-
Distillation: For thermally stable products, distillation (including short-path or bulb-to-bulb for less volatile compounds) is effective for removing volatile silyl by-products.[10]
-
Aqueous Wash: A carefully controlled aqueous wash can remove some silyl by-products, but this may risk product degradation if your compound is moisture-sensitive.
-
Chromatography: Column chromatography is effective but may be less practical for very large scales. Consider using a silica plug filtration as a preliminary purification step.
-
-
Experimental Protocol: General Procedure for Scaled-Up Reaction
This protocol outlines a general workflow for a reaction at the 1-mole scale, emphasizing safety and control.
Objective: To perform a controlled reaction of an organic substrate with Bis(trimethylsilyl)sulfur diimide at a 1-mole scale.
Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.
-
Syringe pump or 1 L pressure-equalizing addition funnel.
-
Secondary containment for the reactor.
-
Appropriate PPE.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor and all associated glassware in an oven.
-
Assemble the reactor while hot and immediately place it under a vacuum, then backfill with dry nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Charging Reactants:
-
Charge the reactor with the organic substrate (1.0 mole) and the anhydrous solvent (e.g., 5 L of dry THF) via cannula transfer.
-
Begin stirring and cool the reactor jacket to the desired initial temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
Load a solution of Bis(trimethylsilyl)sulfur diimide (e.g., 1.1 moles in 1 L of dry THF) into the addition funnel or prepare for addition via syringe pump.
-
Add the reagent solution dropwise to the stirred reaction mixture over 2-3 hours.
-
CRITICAL: Monitor the internal temperature throughout the addition. If the temperature rises more than 5 °C above the setpoint, pause the addition until it stabilizes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the desired temperature (e.g., room temperature) for the determined reaction time.
-
Take aliquots periodically via a double-tipped needle for analysis (e.g., TLC, GC/MS, LC/MS) to monitor the consumption of starting material and formation of the product.
-
-
Work-up & Quench:
-
Once the reaction is complete, cool the reactor to < 0 °C.
-
In a separate vessel, prepare a quench solution (e.g., 2 L of 1:1 THF/isopropanol) and cool it to < 0 °C.
-
Slowly transfer the reaction mixture via cannula into the vigorously stirred quench solution. Monitor the temperature of the quench pot.
-
Proceed with standard extraction, washing, and purification procedures.
-
Caption: General workflow for scale-up synthesis.
References
-
Gelest, Inc. (2016). BIS(TRIMETHYLSILYL)SULFUR DIIMIDE, 95% Safety Data Sheet. [Link]
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Danheiser, R. L., & Fink, D. M. (1985). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl-. Organic Syntheses, 64, 158.
- El Gihani, M. T., & Heaney, H. (1998). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. Synthesis, 1998(04), 357-375.
-
Grokipedia. Bis(trimethylsilyl)sulfur diimide. [Link]
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Wikipedia. Bis(trimethylsilyl)sulfur diimide. [Link]
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PubChem. Bis(trimethylsilyl)sulfur diimide. [Link]
-
ChemBK. N,N-Bis(trimethylsilyl)sulfur diimide. [Link]
- Sharpless, K. B., & Hori, T. (1976). Bis(methoxycarbonyl)sulfur diimide, a convenient reagent for the allylic amination of alkenes. The Journal of Organic Chemistry, 41(10), 176-179.
- Zhang, Z., et al. (2019). Synthesis of Heterocyclic Core-Expanded Bis-Naphthalene Tetracarboxylic Diimides. The Journal of Organic Chemistry, 85(1), 329-336.
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. [Link]
-
U.S. Department of Energy. (2021). Process Development and Scale-Up of Critical Battery Materials. [Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Researcher's Guide to Purity Assessment of Bis(trimethylsilyl)sulfur diimide: A Comparative Analysis Featuring Quantitative NMR (qNMR)
For researchers and professionals in drug development and materials science, the precise characterization of reagents is not merely a procedural formality; it is the bedrock of reliable and reproducible outcomes. Bis(trimethylsilyl)sulfur diimide, S(NSiMe₃)₂, is a versatile reagent in the synthesis of sulfur-nitrogen compounds and organometallic complexes[1]. Its purity is paramount, as contaminants can lead to unforeseen side reactions and compromise the integrity of the final product. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of Bis(trimethylsilyl)sulfur diimide, with a primary focus on the robust and increasingly adopted technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Purity in Synthesis
Bis(trimethylsilyl)sulfur diimide is a colorless liquid that serves as a key building block in chalcogen-nitrogen chemistry[2]. Its synthesis from thionyl chloride and sodium bis(trimethylsilyl)amide can introduce impurities such as unreacted starting materials or byproducts like hexamethyldisiloxane[1]. The presence of these impurities can significantly impact the yield and purity of subsequent reactions. Therefore, a reliable and accurate method for purity determination is essential for quality control and to ensure the validity of experimental results.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful analytical tool for the precise quantification of organic compounds, earning recognition as a potential primary ratio method by metrological institutes[3][4]. Unlike chromatographic techniques that often require reference standards for each impurity, qNMR allows for the direct determination of the mass fraction purity of a substance using a single, certified internal standard. This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal[5].
The Principle of qNMR
The fundamental principle of qNMR lies in the comparison of the integral of a specific resonance of the analyte with the integral of a resonance from a certified reference material (CRM) of known purity, which is added to the sample in a precisely weighed amount[6]. The purity of the analyte can then be calculated using the following equation:
Psample = (Ianalyte / ICRM) * (NCRM / Nanalyte) * (Manalyte / MCRM) * (mCRM / msample) * PCRM
Where:
-
P : Purity (mass fraction)
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
analyte : Bis(trimethylsilyl)sulfur diimide
-
CRM : Certified Reference Material
A Comparative Look: qNMR vs. Alternative Purity Assessment Methods
While qNMR offers significant advantages, it is important to consider other analytical techniques for a comprehensive purity assessment. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.
| Method | Principle | Advantages | Disadvantages | Applicability for Bis(trimethylsilyl)sulfur diimide |
| Quantitative NMR (qNMR) | Compares the integral of an analyte signal to that of a certified internal standard. | High precision and accuracy; can be a primary method; does not require standards for impurities; provides structural information. | Requires a high-field NMR spectrometer; potential for signal overlap; requires careful experimental setup. | Highly suitable for determining the absolute purity and identifying organic impurities. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | High sensitivity for volatile impurities; well-established technique. | Requires a reference standard for each impurity for accurate quantification; analyte may degrade at high temperatures. | Suitable for detecting volatile impurities like residual solvents or starting materials. |
| Combustion Analysis | The sample is combusted, and the resulting gases (e.g., SO₂, CO₂, H₂O) are quantified to determine the elemental composition. | Provides elemental composition (C, H, N, S); can detect inorganic impurities. | Does not provide information on the chemical form of the elements; less precise than qNMR for purity of the main component. | Useful for confirming the elemental composition and detecting non-NMR active inorganic impurities.[7][8] |
| Titration | A chemical reaction of known stoichiometry is used to determine the concentration of the analyte. | Simple and inexpensive instrumentation. | Less specific than other methods; may not be suitable for complex mixtures; requires a well-defined reaction. | Potentially applicable for assaying the total base content if impurities are acidic or basic, but not ideal for overall purity. |
Experimental Protocol: Purity Determination of Bis(trimethylsilyl)sulfur diimide by ¹H qNMR
This protocol outlines the key steps for the accurate determination of the purity of Bis(trimethylsilyl)sulfur diimide using ¹H qNMR with an internal standard.
Selection of Internal Standard and Solvent
The choice of internal standard is critical for a successful qNMR experiment. The ideal standard should:
-
Have a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte or impurity signals[9].
-
Be soluble in the same deuterated solvent as the analyte[5].
-
Not react with the analyte[9].
For Bis(trimethylsilyl)sulfur diimide, a suitable internal standard is 1,4-Bis(trimethylsilyl)benzene , which is a stable solid with a sharp singlet for the trimethylsilyl protons. A suitable deuterated solvent is Chloroform-d (CDCl₃) , as it readily dissolves both the analyte and the internal standard.
Sample Preparation
Accurate weighing is crucial for qNMR.[9]
-
Accurately weigh approximately 10-20 mg of the Bis(trimethylsilyl)sulfur diimide sample into a clean, dry vial using a microbalance.
-
Accurately weigh approximately 10-20 mg of the 1,4-Bis(trimethylsilyl)benzene internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
To ensure quantitative accuracy, specific NMR acquisition parameters must be carefully optimized.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure complete relaxation. The T₁ values should be determined experimentally using an inversion-recovery pulse sequence.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Spinning: Do not spin the sample to avoid spinning sidebands that can interfere with integration.
Data Processing and Analysis
-
Apply a small line broadening (e.g., 0.3 Hz) to the FID before Fourier transformation to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the singlet from the trimethylsilyl protons of Bis(trimethylsilyl)sulfur diimide (expected around 0.2 ppm) and the singlet from the trimethylsilyl protons of the 1,4-Bis(trimethylsilyl)benzene internal standard.
-
Calculate the purity of the Bis(trimethylsilyl)sulfur diimide sample using the qNMR equation provided earlier.
Workflow for qNMR Purity Assessment
Caption: Workflow for the purity assessment of Bis(trimethylsilyl)sulfur diimide by qNMR.
Trustworthiness and Validation of the qNMR Method
The reliability of a qNMR method is established through a rigorous validation process.[10] This involves demonstrating the method's accuracy, precision, specificity, linearity, and robustness. The use of a Certified Reference Material (CRM) from a National Metrology Institute (NMI) like NIST ensures traceability to the International System of Units (SI), providing the highest level of confidence in the measurement results.[11][12] The USP has also proposed revisions to its general chapters to incorporate modern qNMR methodologies, further solidifying its role in pharmaceutical analysis.[3][13][14]
Conclusion
For the purity assessment of Bis(trimethylsilyl)sulfur diimide, quantitative NMR stands out as a superior analytical technique, offering a direct and accurate measurement of the mass fraction purity. Its ability to provide structural information simultaneously allows for the identification and quantification of impurities in a single experiment. While other methods like GC and combustion analysis have their merits for specific applications, qNMR provides a more comprehensive and metrologically sound approach to ensuring the quality of this critical reagent. By following a validated protocol and utilizing a certified internal standard, researchers can have high confidence in the purity of their Bis(trimethylsilyl)sulfur diimide, leading to more reliable and reproducible scientific outcomes.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Chertkov, M., & Aliev, A. E. (2018). Methods for Assessing the Impurity Composition of High-Purity Sulfur. Inorganic Materials, 54(8), 757–764. [Link]
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JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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USP. (2020). Stimuli Article (qNMR). [Link]
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Wikipedia. (n.d.). Bis(trimethylsilyl)sulfur diimide. [Link]
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BIPM. (n.d.). qNMR. [Link]
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OSTI.gov. (n.d.). SULFUR DETERMINATION. [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Sorensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Chemical & Pharmaceutical Bulletin, 68(5), 395-403. [Link]
-
Williams, E. A. (2009). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (Vol. 2, pp. 889-948). John Wiley & Sons, Ltd. [Link]
-
Nelson, M. A., et al. (2018). A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Analytical Chemistry, 90(19), 11595–11602. [Link]
-
Grokipedia. (n.d.). Bis(trimethylsilyl)sulfur diimide. [Link]
-
NIST. (2018). A Standard for Standards. [Link]
-
American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]
-
Jones, G. B., & Smith, J. H. (1970). A method for the determination of sulphur levels in plant material by atomic absorption spectrophotometry. Queensland Journal of Agricultural and Animal Sciences, 27, 391-397. [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Eurisotop. (n.d.). Standards for qNMR. [Link]
-
Vlisidis, A. C. (1966). The Determination of Sulfate and Sulfide Sulfur in Rocks or Minerals. U.S. Geological Survey Professional Paper 550-D. [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(trimethylsilyl)sulfur diimide. PubChem Compound Summary for CID 336932. [Link]
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- 14. usp.org [usp.org]
A Comparative Guide to Reagents for Sulfur Nitride Synthesis: Moving Beyond Bis(trimethylsilyl)sulfur diimide
For decades, bis(trimethylsilyl)sulfur diimide, S(NSiMe₃)₂, has been a cornerstone reagent for the synthesis of a diverse array of sulfur-nitrogen compounds. Its favorable solubility in organic solvents and the clean formation of volatile byproducts have made it a popular choice in the synthesis of sulfur diimides and other S-N heterocycles. However, the landscape of synthetic chemistry is ever-evolving, and a critical evaluation of alternative reagents is essential for advancing the field. This guide provides a comprehensive comparison of alternative reagents to bis(trimethylsilyl)sulfur diimide, offering insights into their reactivity, synthetic utility, and operational considerations. We will delve into the practical aspects of using N-sulfinylamines, the classical sulfur chloride/ammonia systems, and trithiazyl trichloride, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Benchmark: Bis(trimethylsilyl)sulfur diimide
Bis(trimethylsilyl)sulfur diimide is a colorless, air-stable liquid that serves as a versatile synthon for constructing sulfur-nitrogen frameworks.[1] It is typically prepared by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide.[1][2]
Key Features:
-
Versatility: It readily participates in reactions with a variety of electrophiles and nucleophiles, enabling the synthesis of a wide range of sulfur diimides and related compounds.[1]
-
Clean Reactions: The trimethylsilyl groups act as convenient leaving groups, forming volatile hexamethyldisiloxane, which simplifies product purification.
-
Dienophile in Cycloadditions: It can act as a dienophile in Diels-Alder reactions, providing a route to six-membered sulfur-nitrogen heterocycles.
Despite its utility, the preparation of bis(trimethylsilyl)sulfur diimide involves handling moisture-sensitive and pyrophoric reagents like sodium bis(trimethylsilyl)amide, which necessitates stringent anhydrous reaction conditions.
Emerging Challengers: A Comparative Analysis of Alternative Reagents
N-Sulfinylamines (R-N=S=O)
N-Sulfinylamines have emerged as highly valuable and versatile alternatives for the synthesis of various sulfur-nitrogen compounds. These reagents are mono-aza analogues of sulfur dioxide and have been known for over a century, but their synthetic potential has been more fully realized in recent years.[3]
Synthesis and Stability:
N-Sulfinylamines are most commonly prepared by the reaction of primary amines with thionyl chloride.[3] The stability of N-sulfinylamines varies depending on the nature of the 'R' group. For instance, N-sulfinyl-tert-octylamine is a stable liquid, while others may be less stable and are often generated and used in situ.[3]
Comparative Performance:
| Feature | Bis(trimethylsilyl)sulfur diimide | N-Sulfinylamines (e.g., TIPS-NSO) |
| Precursor Synthesis | Requires strong, air-sensitive bases (e.g., NaN(SiMe₃)₂).[1] | Prepared from readily available primary amines and thionyl chloride.[3] |
| Handling | Air-stable liquid, but precursor synthesis is hazardous. | Stability varies; some are stable liquids, others are generated in situ.[3] |
| Reactivity | Reacts with a broad range of electrophiles and nucleophiles.[1] | Highly reactive with organometallic reagents to form sulfinamides.[3] |
| Byproducts | Volatile and easily removable (e.g., (Me₃Si)₂O). | Depends on the specific reaction; can be simple inorganic salts. |
| Cycloaddition Scope | Acts as a dienophile in Diels-Alder reactions. | Also participates in hetero-Diels-Alder reactions.[4] |
Experimental Workflow: Synthesis of Primary Sulfinamides
The following workflow illustrates the utility of N-sulfinylamines in the synthesis of primary sulfinamides, a key intermediate for various sulfur(VI) compounds.
Caption: Workflow for the synthesis of primary sulfinamides using an N-sulfinylamine reagent.
The Classical Approach: Sulfur Chlorides and Ammonia
The synthesis of the parent sulfur nitride, tetrasulfur tetranitride (S₄N₄), has traditionally been accomplished through the reaction of sulfur chlorides (SCl₂ or S₂Cl₂) with ammonia.[5] This method, while historically significant, presents considerable challenges in terms of safety and product purity.
Reaction and Challenges:
The reaction is complex and can lead to a mixture of sulfur nitrides and elemental sulfur. The stoichiometry and reaction conditions must be carefully controlled to maximize the yield of S₄N₄.[5] A major drawback is the explosive nature of S₄N₄, which requires specialized handling and purification procedures.
Comparative Performance:
| Feature | Bis(trimethylsilyl)sulfur diimide | Sulfur Chlorides + Ammonia |
| Starting Materials | Organosilicon precursors.[1] | Readily available industrial chemicals. |
| Safety | Precursor synthesis is hazardous. | Highly toxic and corrosive reagents; explosive product (S₄N₄). |
| Reaction Control | Generally clean and high-yielding. | Difficult to control; often results in mixtures.[5] |
| Product Scope | Versatile for various sulfur diimides. | Primarily used for the synthesis of S₄N₄. |
| Yields | Typically good to excellent. | Variable and often moderate. |
A Precursor to Diverse S-N Chemistry: Trithiazyl Trichloride ((NSCl)₃)
Trithiazyl trichloride is a cyclic sulfur-nitrogen compound that serves as a valuable precursor to a wide range of other sulfur nitrides.[6] It is a white, crystalline solid that can be prepared by the chlorination of tetrasulfur tetranitride.[6]
Reactivity and Applications:
(NSCl)₃ can undergo a variety of reactions, including substitution of the chlorine atoms and ring-opening to form linear S-N compounds. It is a key starting material for the synthesis of other cyclic and acyclic sulfur nitrides.[7]
Comparative Performance:
| Feature | Bis(trimethylsilyl)sulfur diimide | Trithiazyl Trichloride ((NSCl)₃) |
| Synthesis | From thionyl chloride and a silylamide.[1] | From chlorination of S₄N₄.[6] |
| Handling | Liquid, relatively stable in air.[1] | Crystalline solid, moisture-sensitive. |
| Reactivity | Versatile for forming S=N bonds. | Precursor to a wide variety of S-N compounds via substitution and ring-opening.[7] |
| Safety | Precursor synthesis hazards. | Precursor (S₄N₄) is explosive; (NSCl)₃ itself is a hazardous substance. |
Experimental Protocols
Synthesis of a Primary Sulfinamide using TIPS-NSO
This protocol is adapted from the work of Willis and coworkers and demonstrates the synthesis of a primary sulfinamide from an organometallic reagent and N-triisopropylsilyl-sulfinylamine (TIPS-NSO).[3]
Materials:
-
Aryl or alkyl Grignard, organolithium, or organozinc reagent (1.0 equiv)
-
N-Triisopropylsilyl-sulfinylamine (TIPS-NSO) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv)
Procedure:
-
To a solution of the organometallic reagent in anhydrous THF at -78 °C under an inert atmosphere, add a solution of TIPS-NSO in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture to 0 °C and add the TBAF solution dropwise.
-
Stir at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 80-95%
Synthesis of Tetrasulfur Tetranitride (S₄N₄) from Sulfur Dichloride and Ammonia
Caution: This synthesis involves highly toxic and corrosive reagents and produces an explosive product. It should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
This protocol is a general representation of the classical synthesis.[5]
Materials:
-
Sulfur dichloride (SCl₂)
-
Anhydrous ammonia (gas)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve sulfur dichloride in dry carbon tetrachloride in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser.
-
Cool the solution in an ice bath.
-
Bubble a slow stream of dry ammonia gas through the stirred solution.
-
A yellow-orange precipitate of S₄N₄ will form along with ammonium chloride.
-
Continue the addition of ammonia until the red color of the solution disappears.
-
Filter the reaction mixture to collect the solid product.
-
Wash the solid with water to remove ammonium chloride.
-
Recrystallize the crude S₄N₄ from toluene or benzene.
Expected Yield: 20-40%
Safety Considerations
A critical aspect of selecting a synthetic route is the safety profile of the reagents and products.
| Reagent/Product | Key Hazards |
| Bis(trimethylsilyl)sulfur diimide | Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation. Precursor synthesis involves pyrophoric and moisture-sensitive reagents. |
| N-Sulfinylamines | Stability varies. Can be moisture-sensitive. Precursors (primary amines and thionyl chloride) can be toxic and corrosive. |
| Sulfur Chlorides (SCl₂, S₂Cl₂) | Highly toxic, corrosive, and react violently with water. |
| Ammonia | Toxic and corrosive gas. |
| Tetrasulfur Tetranitride (S₄N₄) | Explosive! Sensitive to shock, friction, and heat. |
| Trithiazyl Trichloride ((NSCl)₃) | Hazardous solid, moisture-sensitive. Its precursor, S₄N₄, is explosive. |
Conclusion and Future Outlook
While bis(trimethylsilyl)sulfur diimide remains a valuable reagent, a comprehensive evaluation of alternatives reveals that N-sulfinylamines offer a compelling combination of reactivity, milder synthesis of precursors, and broad applicability, particularly in the synthesis of sulfinamides and their derivatives. The classical methods using sulfur chlorides and ammonia, while historically important for accessing S₄N₄, are fraught with safety concerns and often provide lower yields of mixed products. Trithiazyl trichloride, on the other hand, serves as a crucial gateway to a diverse range of sulfur nitrides for researchers already working with S₄N₄.
The choice of reagent will ultimately depend on the specific target molecule, the scale of the reaction, and the available laboratory infrastructure and safety protocols. The continued development of new and safer sulfur-nitrogen transfer reagents will undoubtedly expand the synthetic chemist's toolbox and pave the way for the discovery of novel sulfur nitride-based materials and pharmaceuticals.
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Rediscovering Sulfinylamines as Reagents for Organic Synthesis. PubMed Central (PMC). [Link]
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A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. ACS Publications. [Link]
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Bis(trimethylsilyl)sulfur diimide - Grokipedia. Grokipedia. [Link]
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Bis(trimethylsilyl)sulfur diimide - Wikipedia. Wikipedia. [Link]
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The reaction between bis(trimethylsilyl)cyclopentadiene and dichloroketen, and the Diels–Alder reactions between N-phenylmaleimide and two silylated methylcyclopentadienes - RSC Publishing. RSC Publishing. [Link]
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A Comparative Study on the Si Precursors for the Atomic Layer Deposition of Silicon Nitride Thin Films - ResearchGate. ResearchGate. [Link]
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Selenium and Sulfur in Exchange Reactions: A Comparative Study | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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A Guide to Mechanistic Validation: Kinetic Analysis of Reactions Involving Bis(trimethylsilyl)sulfur Diimide
For researchers, scientists, and professionals in drug development, the precise understanding of reaction mechanisms is not an academic exercise—it is a cornerstone of rational design, process optimization, and the discovery of novel chemical transformations. Bis(trimethylsilyl)sulfur diimide, S(NSiMe3)2, is a versatile reagent in the synthesis of sulfur-nitrogen heterocycles and other organosulfur compounds.[1][2] Despite its utility, the mechanistic pathways of its reactions remain largely inferred rather than rigorously established.
This guide deviates from a standard protocol format to address this critical knowledge gap. Instead of merely listing procedures, we will explore the "why" behind the experiments, focusing on how kinetic analysis serves as an indispensable tool for validating or refuting proposed reaction mechanisms involving S(NSiMe3)2. We will compare not products, but the mechanistic insights that can be exclusively gleaned from quantitative rate data, providing a framework for researchers to move from mechanistic hypothesis to experimental validation.
The Synthetic Utility and Mechanistic Questions of S(NSiMe3)2
S(NSiMe3)2 is a colorless, liquid sulfur diimide that serves as a diaza analogue of sulfur dioxide.[1] It is typically prepared by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide.[1]
Synthesis of S(NSiMe3)2: SOCl₂ + 2 NaN(SiMe₃)₂ → S(NSiMe₃)₂ + 2 NaCl + O(SiMe₃)₂[1]
Its primary utility lies in cycloaddition reactions, where the N=S=N core acts as a dienophile or a partner in other pericyclic reactions. A classic example is its reaction with a conjugated diene, such as 2,3-dimethyl-1,3-butadiene, to form a thiazolidine derivative. However, the exact mechanism of this seemingly straightforward transformation is not definitively proven. Two plausible pathways are often considered:
-
A) Concerted [4+2] Diels-Alder Reaction: A pericyclic mechanism where bond formation occurs in a single, concerted step through a cyclic transition state.
-
B) Stepwise Reaction: A mechanism involving the formation of a diradical or zwitterionic intermediate, which then undergoes ring closure.
Distinguishing between these pathways is crucial. A concerted mechanism implies specific stereochemical outcomes (e.g., syn-addition), while a stepwise mechanism could allow for the loss of stereochemical information through intermediate rotation.
Kinetic Analysis: The Decisive Arbiter of Mechanism
To move beyond speculation, we must turn to chemical kinetics. The rate of a reaction, and how that rate changes in response to varying conditions, provides a window into the composition and nature of the rate-determining transition state. Below, we compare the key kinetic observables and their mechanistic implications.
| Kinetic Observable | Experimental Approach | Implication for Concerted Pathway | Implication for Stepwise Pathway |
| Reaction Rate Law | Method of Initial Rates; Pseudo-First-Order Conditions | Expect a simple, second-order rate law: Rate = k[S(NSiMe3)2][Diene]. The reaction is bimolecular in the rate-determining step. | May exhibit a more complex rate law. If the first step (k₁) is rate-limiting and irreversible, it may appear second-order. If the intermediate reverts to reactants (k₋₁), the rate law could become more complex. |
| Activation Entropy (ΔS‡) | Eyring Plot Analysis (Varying Temperature) | Large, negative value (e.g., -100 to -200 J mol⁻¹K⁻¹). This indicates a highly ordered transition state, as two molecules combine into a single, constrained cyclic structure. | Smaller negative or even slightly positive value. The formation of a more flexible, open-chain intermediate is less entropically demanding than a concerted cyclic transition state. |
| Substituent Effects | Hammett/Taft Analysis (Varying Diene Substituents) | Modest rate changes with electron-donating or -withdrawing groups. Indicates little charge separation in the transition state. | Significant rate acceleration with substituents that stabilize the proposed intermediate (e.g., electron-donating groups for a zwitterionic intermediate with positive charge buildup on the diene). A large Hammett ρ value would be observed. |
Table 1. Comparison of Mechanistic Insights Derived from Kinetic Data.
A Self-Validating Protocol for Kinetic Investigation
The following protocol outlines a robust workflow for determining the rate law and activation parameters for the reaction of S(NSiMe3)2 with a diene (e.g., 2,3-dimethyl-1,3-butadiene). The causality behind each step is explained to ensure scientific integrity.
Objective: To determine the reaction order with respect to each reactant and the activation parameters (ΔH‡ and ΔS‡).
Rationale and Experimental Design
We will employ the method of pseudo-first-order conditions . By using a large excess of one reactant (e.g., the diene), its concentration remains effectively constant throughout the experiment. This simplifies the rate law from Rate = k[A]^m[B]^n to Rate = k_obs[A]^m, where k_obs = k[B]^n. This allows for the straightforward determination of the order m with respect to the limiting reactant. By repeating this process with different excess concentrations of B, the order n can be determined.
Monitoring the reaction via ¹H NMR spectroscopy is ideal. It allows for direct observation of reactant consumption and product formation by integrating characteristic signals against a stable, non-reactive internal standard (e.g., ferrocene or mesitylene).
Experimental Workflow
Detailed Step-by-Step Methodology
-
Reagent and Solvent Preparation:
-
Purify S(NSiMe3)2 and 2,3-dimethyl-1,3-butadiene by distillation to remove any impurities that could interfere with the reaction.
-
Use an anhydrous, deuterated solvent (e.g., toluene-d₈) to ensure compatibility with NMR spectroscopy and prevent hydrolysis of the silyl groups.
-
Select an internal standard (e.g., ferrocene) that has a sharp singlet in a clear region of the ¹H NMR spectrum and is unreactive under the reaction conditions.
-
Prepare accurate stock solutions of the sulfur diimide, the diene, and the internal standard in the chosen solvent.
-
-
Performing a Kinetic Run (Pseudo-First-Order in S(NSiMe3)2):
-
In an NMR tube, add the required volumes of the diene stock solution (to achieve at least a 10-fold excess) and the internal standard stock solution.
-
Place the NMR tube in the spectrometer probe, which has been pre-equilibrated to the desired temperature (e.g., 298 K). Allow several minutes for thermal equilibration.
-
Acquire a t=0 reference spectrum.
-
Inject a small, precise volume of the S(NSiMe3)2 stock solution (the limiting reagent), mix rapidly but thoroughly, and immediately begin acquiring spectra at fixed time intervals.
-
Continue data acquisition until the reaction is >90% complete.
-
-
Data Processing and Analysis:
-
For each spectrum, integrate the signal for a disappearing S(NSiMe3)2 proton peak (e.g., the -SiMe₃ singlet) and the constant internal standard peak.
-
Calculate the concentration of S(NSiMe3)2 at each time point relative to the constant concentration of the standard.
-
Plot ln[S(NSiMe3)2] versus time. A linear plot confirms first-order kinetics with respect to S(NSiMe3)2, and the slope of the line is -k_obs.
-
Repeat steps 2 and 3 using different excess concentrations of the diene (e.g., 15-fold, 20-fold excess) to obtain a set of k_obs values.
-
Plot log(k_obs) versus log([Diene]). The slope of this line will give the reaction order with respect to the diene.
-
-
Determination of Activation Parameters:
-
Repeat the entire kinetic analysis (steps 2 and 3) at a minimum of three other temperatures (e.g., 308 K, 318 K, 328 K).
-
Calculate the true rate constant, k, at each temperature from the determined rate law.
-
Construct an Eyring plot of ln(k/T) versus 1/T.
-
The slope of the Eyring plot is -ΔH‡/R and the y-intercept is ln(k_B/h) + ΔS‡/R, allowing for the calculation of the enthalpy and entropy of activation.
-
Conclusion: From Plausibility to Proof
The field of sulfur-nitrogen chemistry is rich with synthetic potential. However, to fully harness this potential, a deep and accurate understanding of the underlying reaction mechanisms is essential. While plausible mechanisms for reactions involving S(NSiMe3)2 can be proposed based on chemical intuition and analogy, they remain speculative without the validation provided by empirical data.
The kinetic analysis framework presented here offers a clear, robust, and self-validating pathway to obtain this crucial data. By determining the rate law and activation parameters, researchers can definitively distinguish between competing mechanistic hypotheses, such as concerted versus stepwise cycloadditions. This level of understanding is paramount for controlling reaction outcomes, predicting reactivity, and rationally designing new synthetic methodologies. It is a call for the research community to apply the foundational principles of physical organic chemistry to unlock the next level of innovation in this exciting field.
References
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Makarov, A. Y., et al. (2005).[1][3][4]Thiadiazolo[3,4-c][1][3][4]thiadiazolidyl: A Long-Lived Radical Anion and Its Stable Salts. Inorganic Chemistry, 44(20), 7194–7199. [Link]
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Kresze, G., & Muensterer, H. (1983). Bis(methoxycarbonyl)sulfur diimide, a convenient reagent for the allylic amination of alkenes. The Journal of Organic Chemistry, 48(19), 3561–3563. [Link]
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Li, Z., et al. (2007). Ln[N(SiMe3)2]3-catalyzed cycloaddition of terminal alkynes to azides leading to 1,5-disubstituted 1,2,3-triazoles: new mechanistic features. Chemical Communications, (31), 3258–3260. [Link]
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Stennett, C. R. (2021). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing a Solution-Stable Distannene: The Decisive Role of London Dispersion Effects. eScholarship, University of California. [Link]
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Wikipedia contributors. (2023). Bis(trimethylsilyl)sulfur diimide. Wikipedia, The Free Encyclopedia. [Link]
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Kinoshita, T., et al. (1981). REACTION OF KETENIMINE AND SULFUR DIIMIDE. Chemistry Letters, 10(9), 1239-1240. [Link]
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Chen, G. P., et al. (2024). Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. Inorganic Chemistry, 63(21), 9308–9318. [Link]
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Bolger, P. M., et al. (1986). The reaction between bis(trimethylsilyl)cyclopentadiene and dichloroketen, and the Diels–Alder reactions between N-phenylmaleimide and two silylated methylcyclopentadienes. J. Chem. Soc., Perkin Trans. 1, 841-846. [Link]
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Bolm, C., & Hildebrand, J. P. (2000). Sulfur imidations: access to sulfimides and sulfoximines. Chemical Society Reviews, 29(4), 227-234. [Link]
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Wikipedia contributors. (2023). Sulfur diimide. Wikipedia, The Free Encyclopedia. [Link]
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A Senior Application Scientist's Guide to Amination: Benchmarking Protocols for C-N Bond Formation
Abstract
The strategic formation of carbon-nitrogen bonds is a cornerstone of modern synthetic chemistry, underpinning the development of pharmaceuticals, agrochemicals, and functional materials. While classic methods provide a robust foundation, the continual pursuit of efficiency, substrate scope, and operational simplicity has led to a diverse landscape of amination protocols. This guide provides an in-depth comparison of the workhorse methodologies—reductive amination and transition-metal-catalyzed cross-coupling (Buchwald-Hartwig and Ullmann reactions)—with an exploratory look at sulfur-based nitrogen transfer reagents like Bis(trimethylsilyl)sulfur diimide (BTSD). We will dissect the mechanistic underpinnings, benchmark performance with experimental data, and provide detailed protocols to empower researchers in selecting and executing the optimal amination strategy for their synthetic challenges.
Introduction: The Centrality of the C-N Bond
The amine functional group is one of the most prevalent motifs in biologically active molecules. Its basicity and nucleophilicity are critical for molecular interactions, making it a key pharmacophore in countless approved drugs. Consequently, the reactions that form C-N bonds are among the most crucial and frequently utilized transformations in drug discovery and development. The ideal amination protocol should offer high yields, tolerate a wide array of functional groups, proceed under mild conditions, and utilize readily available, cost-effective reagents. This guide will navigate the complexities of three dominant strategies, providing a clear framework for their comparison and application.
The Contenders: A Mechanistic & Strategic Overview
The choice of an amination protocol is dictated by the nature of the starting materials and the desired molecular architecture. The most common strategies can be broadly categorized into two approaches: the formation of C(sp³)-N bonds from carbonyls and the construction of C(sp²)-N bonds via cross-coupling.
Reductive Amination: The Carbonyl Pathway
Reductive amination is a powerful and versatile method for forming amines from aldehydes or ketones.[1] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[2] This two-step, one-pot process is prized for its operational simplicity and use of inexpensive reagents.
The key to a successful reductive amination is the choice of reducing agent. The reductant must be mild enough to selectively reduce the C=N bond of the imine intermediate without reducing the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most common choices due to this selectivity.[2]
Caption: Mechanism of Reductive Amination.
Metal-Catalyzed Cross-Coupling: The Aryl Pathway
For the synthesis of arylamines, palladium- and copper-catalyzed cross-coupling reactions are the undisputed champions. These methods allow for the direct formation of a C(sp²)-N bond between an aryl halide (or triflate) and an amine.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis.[3] The reaction is characterized by its broad substrate scope, high functional group tolerance, and the use of well-defined catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine and deprotonation to form a palladium amide, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
The Ullmann condensation is the classical copper-catalyzed method for forming C-N bonds.[4] Historically, these reactions required harsh conditions (high temperatures, stoichiometric copper), which limited their utility.[5] However, modern protocols using copper(I) salts and specialized ligands (such as amino acids or 1,10-phenanthroline) have enabled these reactions to proceed under much milder conditions, expanding their applicability.[4][6] While often requiring more forcing conditions than its palladium-catalyzed counterpart, the Ullmann reaction is significantly more cost-effective, making it attractive for large-scale industrial processes.[6]
Bis(trimethylsilyl)sulfur diimide: An Alternative Nitrogen Source?
Bis(trimethylsilyl)sulfur diimide, S(NSiMe₃)₂, is an organosulfur compound prepared from thionyl chloride and sodium bis(trimethylsilyl)amide.[7] It is a diaza analogue of sulfur dioxide.[7] While its primary documented use is as a reagent in the synthesis of sulfur nitrides, other sulfur diimide analogues have been explored for amination reactions.[7][8] For example, Bis(methoxycarbonyl)sulfur diimide serves as a reagent for the allylic amination of alkenes.[8]
However, a comprehensive search of the scientific literature reveals a lack of established protocols for the use of Bis(trimethylsilyl)sulfur diimide itself as a general aminating agent for common substrates like alkyl or aryl halides. Furthermore, the reagent is listed as discontinued by major chemical suppliers, posing a significant practical barrier to its adoption. Therefore, while an intriguing chemical entity, its utility as a direct, benchmarkable alternative to the established methods discussed above is not currently supported by available data.
Caption: Synthesis of Bis(trimethylsilyl)sulfur diimide (BTSD).
Head-to-Head Comparison: A Multi-Vector Analysis
The selection of an amination protocol is a multi-faceted decision. The following tables provide a comparative summary of the key performance indicators for each method.
Table 1: General Characteristics and Substrate Scope
| Feature | Reductive Amination | Buchwald-Hartwig Amination | Ullmann Condensation |
| Bond Formed | C(sp³)—N | C(sp²)—N | C(sp²)—N |
| Amine Scope | Ammonia, Primary, Secondary | Primary, Secondary, Anilines, Amides | Primary, Secondary, Anilines |
| Electrophile Scope | Aldehydes, Ketones | Aryl/Vinyl Halides & Triflates | Aryl Halides (esp. Iodides, Bromides) |
| Key Reagents | NaBH(OAc)₃, NaBH₃CN | Pd catalyst, Phosphine ligand, Base | Cu(I) salt, Ligand, Base |
| Typical Temp. | 0 °C to RT | RT to 120 °C | 60 °C to 200 °C |
Table 2: Performance and Practical Considerations
| Feature | Reductive Amination | Buchwald-Hartwig Amination | Ullmann Condensation |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
| Functional Group Tolerance | Excellent (avoids strong nucleophiles/bases) | Very Good (sensitive to some reducible groups) | Moderate (requires higher temperatures) |
| Key Advantages | Operational simplicity, low cost, mild conditions | Broad scope, high tolerance, well-understood | Low catalyst cost, scalable |
| Key Disadvantages | Limited to carbonyl precursors; over-alkylation possible | High cost of Pd/ligands; air/moisture sensitivity | Harsh conditions (classic), limited scope (modern) |
| Safety Profile | NaBH₃CN is toxic (cyanide release at low pH) | Phosphine ligands can be pyrophoric | High temperatures can be a process safety risk |
Experimental Protocols: From Bench to Practice
The following protocols are representative examples and should be adapted based on the specific substrates and laboratory safety procedures.
Focus Protocol: Reductive Amination of a Ketone
This protocol describes the formation of a secondary amine from a ketone and a primary amine using sodium triacetoxyborohydride.
-
Reagents:
-
Ketone (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the ketone (1.0 equiv) and the primary amine (1.1 equiv).
-
Dissolve the starting materials in anhydrous DCM (approx. 0.2 M concentration relative to the ketone).
-
If the imine formation is slow, a catalytic amount of acetic acid (0.1 equiv) can be added. Stir for 30-60 minutes at room temperature to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Focus Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol details the coupling of an aryl bromide with a primary amine using a common palladium catalyst system.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol %)
-
XPhos (2-4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (e.g., 0.01 equiv), XPhos (e.g., 0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the aryl bromide (1.0 equiv) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the primary amine (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Conclusion & Future Outlook
The synthesis of amines remains a vibrant and essential area of chemical research.
-
Reductive amination stands out for its cost-effectiveness, operational simplicity, and mild conditions, making it a go-to method for C(sp³)-N bond formation, especially in pharmaceutical process chemistry.
-
Buchwald-Hartwig amination offers unparalleled scope and functional group tolerance for the construction of C(sp²)-N bonds, solidifying its role as a critical tool in medicinal chemistry.[3]
-
The Ullmann reaction , revitalized by modern ligand development, provides a cost-effective, albeit often more demanding, alternative for large-scale applications.[6]
While reagents like Bis(trimethylsilyl)sulfur diimide represent interesting areas of chemical space, their practical application as general aminating agents is not yet established and is hampered by commercial unavailability. The future of amination chemistry will likely focus on expanding the toolbox with even more efficient, sustainable, and selective methods. The development of base-metal catalysts that can rival the performance of palladium, the use of photocatalysis to enable novel reaction pathways, and the direct amination of C-H bonds are all exciting frontiers that will continue to shape the way chemists build the nitrogen-containing molecules of tomorrow.
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Wikipedia. Bis(trimethylsilyl)sulfur diimide. Available from: [Link].
-
Gelest, Inc. (2016). SAFETY DATA SHEET: BIS(TRIMETHYLSILYL)SULFUR DIIMIDE, 95%. Available from: [Link].
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- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
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Organic Chemistry Portal. Reductive Amination (Reductive Alkylation). Available from: [Link].
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Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link].
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- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Kresze, G., & Muensterer, H. (1983). Bis(methoxycarbonyl)sulfur diimide, a convenient reagent for the allylic amination of alkenes. The Journal of Organic Chemistry, 48(19), 3561-3565.
- Weinreb, S. M. (1999). N-Sulfonyl Imines in Heterocyclic Synthesis. In Advances in Heterocyclic Natural Product Synthesis (Vol. 4, pp. 1-48). JAI Press.
- Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Journal of the American Chemical Society, 125(42), 12930-12931.
-
ResearchGate. (2025). Preparation of Bis(β-trimethylsilylethanesulfonyl)imide and Its Use in the Synthesis of Protected Amine Derivatives. Available from: [Link].
-
Organic Syntheses. (1993). [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl]. Available from: [Link].
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Organic Chemistry Portal. Ullmann Reaction. Available from: [Link].
-
Wikipedia. Ullmann reaction. Available from: [Link].
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
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A Comparative Guide to the Development and Validation of Analytical Methods for Bis(trimethylsilyl)sulfur diimide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Bis(trimethylsilyl)sulfur diimide
Bis(trimethylsilyl)sulfur diimide, with the chemical formula S(NSi(CH₃)₃)₂, is a versatile organosulfur compound utilized in organic synthesis, particularly in the formation of nitrogen-containing compounds and sulfur-nitrogen frameworks.[1][2] Its reactivity and utility in pharmaceutical and materials science necessitate the development of robust and reliable analytical methods to ensure its identity, purity, and stability. This guide explores and compares various analytical techniques for the comprehensive analysis of this compound, grounded in established scientific principles and regulatory expectations.
The inherent reactivity of Bis(trimethylsilyl)sulfur diimide, particularly its sensitivity to moisture and thermal stress, presents unique challenges in analytical method development.[3][4] Therefore, a thorough understanding of its chemical properties is paramount in selecting and optimizing appropriate analytical techniques.
Chromatographic Methods: A Comparative Analysis
Chromatographic techniques are central to the separation and quantification of Bis(trimethylsilyl)sulfur diimide from potential impurities and degradation products. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): The Method of Choice for Volatile Analysis
Given its relatively low boiling point of 59–61 °C, Bis(trimethylsilyl)sulfur diimide is amenable to analysis by gas chromatography.[5] The coupling of GC with a mass spectrometer (MS) provides a powerful tool for both quantification and structural elucidation.[6]
The primary challenge in the GC analysis of silylated compounds is the potential for siloxane "ghost peaks" arising from septum bleed or column degradation, which can interfere with accurate quantification.[7] To mitigate this, a low-bleed capillary column is essential. A non-polar stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane, is a logical starting point due to the non-polar nature of the trimethylsilyl groups.
The thermal instability of Bis(trimethylsilyl)sulfur diimide above 80°C necessitates a carefully controlled temperature program to avoid on-column degradation.[4] A lower initial oven temperature with a subsequent ramp is recommended to ensure the integrity of the analyte.
Caption: Workflow for the quantitative analysis of Bis(trimethylsilyl)sulfur diimide by GC-MS.
Table 1: Comparative GC-MS Method Parameters
| Parameter | Recommended Condition | Alternative Condition | Rationale |
| Column | 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | 100% Dimethylpolysiloxane | Provides good separation for a broad range of non-polar compounds. |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Hydrogen | Helium is inert and provides good chromatographic efficiency.[8] |
| Inlet Temperature | 150 °C | 120 °C | High enough for efficient volatilization but low enough to prevent degradation. |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 200 °C (hold 5 min) | Isothermal at 100 °C | Gradient program allows for the separation of potential impurities with different volatilities. |
| MS Transfer Line | 230 °C | 200 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | 200 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Chemical Ionization (CI) | EI provides characteristic fragmentation patterns for identification. |
| Detection Mode | Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) | Full Scan only | Full scan for qualitative analysis and SIM for enhanced sensitivity in quantification. |
High-Performance Liquid Chromatography (HPLC): An Alternative for Less Volatile Analogs and Impurities
While GC-MS is the preferred method, HPLC can be a valuable alternative, especially for the analysis of potential non-volatile degradation products or for formulations where the matrix is not amenable to GC.[9] The key challenge is the lack of a strong chromophore in Bis(trimethylsilyl)sulfur diimide, making UV detection less sensitive.
Due to the non-polar nature of the trimethylsilyl groups, a reversed-phase HPLC method is the most logical approach. A C18 column is a standard choice for such separations. The mobile phase should consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. Given the compound's sensitivity to hydrolysis, a non-aqueous mobile phase or a mobile phase with a very low water content might be necessary. Detection can be achieved at a low UV wavelength (e.g., 210 nm) where the sulfur-nitrogen bonds may exhibit some absorbance.[10][11]
Caption: Workflow for the quantitative analysis of Bis(trimethylsilyl)sulfur diimide by HPLC-UV.
Table 2: Comparative HPLC Method Parameters
| Parameter | Recommended Condition | Alternative Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C8 | C18 provides good retention for non-polar compounds. |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) | Methanol:Water (95:5 v/v) | A high organic content is needed to elute the non-polar analyte. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | 30 °C | Room temperature is sufficient and avoids potential degradation. |
| Detection | UV at 210 nm | UV at 220 nm | Low wavelength detection is necessary due to the lack of a strong chromophore. |
| Injection Vol. | 20 µL | 10 µL | A larger injection volume can improve sensitivity. |
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of Bis(trimethylsilyl)sulfur diimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: A single sharp peak is expected for the 18 equivalent protons of the two trimethylsilyl groups.
-
¹³C NMR: A single peak corresponding to the methyl carbons of the trimethylsilyl groups should be observed.
-
²⁹Si NMR: A single resonance will confirm the presence of the two equivalent silicon atoms.
Mass Spectrometry (MS)
As a standalone technique or coupled with GC, MS provides the molecular weight and fragmentation pattern, which serves as a chemical fingerprint. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and characteristic fragments corresponding to the loss of methyl groups and other rearrangements.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic absorption bands are expected for the Si-N, Si-C, and N=S=N bonds.
Method Validation: Ensuring Trustworthiness and Reliability
The validation of an analytical method is a regulatory requirement and a cornerstone of scientific integrity, demonstrating that the method is suitable for its intended purpose.[12][13] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[14]
Forced Degradation Studies: The Key to a Stability-Indicating Method
Forced degradation studies are crucial for developing a stability-indicating method that can resolve the active pharmaceutical ingredient (API) from its degradation products.[14] Given the known reactivity of Bis(trimethylsilyl)sulfur diimide, the following stress conditions should be investigated:
-
Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous conditions. Due to the compound's sensitivity to moisture, this is a critical test.
-
Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide.
-
Thermal Degradation: Exposure to elevated temperatures, taking into account the compound's decomposition above 80°C.[4]
-
Photolytic Degradation: Exposure to UV and visible light.
Caption: Logical workflow for forced degradation studies.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and suggested acceptance criteria for a quantitative analytical method for Bis(trimethylsilyl)sulfur diimide.
Table 3: Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. | Ensures the method is selective for the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. | Demonstrates a proportional relationship between concentration and response. |
| Range | 80% to 120% of the test concentration for assay. | The interval over which the method is precise, accurate, and linear. |
| Accuracy | Recovery of 98.0% to 102.0% for the assay. | Closeness of the test results to the true value. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). | The degree of agreement among individual test results. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, temperature). | Measures the method's capacity to remain unaffected by small variations. |
Conclusion
The development and validation of analytical methods for a reactive compound like Bis(trimethylsilyl)sulfur diimide require a systematic and scientifically sound approach. GC-MS is the recommended primary technique for quantitative analysis due to the compound's volatility. However, a stability-indicating HPLC method should also be developed to provide a comprehensive analytical package. Rigorous method validation, including forced degradation studies, is essential to ensure that the developed methods are reliable, accurate, and fit for their intended purpose in a research and drug development setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
